Sub-nanomolar Inhibition of C797S Osimertinib Resistance
BI-4732 potently inhibits the kinase activity of EGFR containing the C797S mutation, the primary mediator of resistance to the third-generation TKI osimertinib. In enzymatic assays, BI-4732 inhibits EGFR C797S (and other mutants) with an IC50 value of 1 nM . In contrast, the clinical comparator osimertinib shows significantly reduced potency against the C797S mutation. In a head-to-head cellular proliferation assay using Ba/F3 cells engineered with the triple-mutant EGFR (L858R/T790M/C797S), BI-4732 demonstrates an IC50 value of 0.2 nM [1]. This represents a substantial potency advantage over osimertinib, which is known to be ineffective against this resistance mutation.
| Evidence Dimension | Inhibition of EGFR C797S Mutation |
|---|---|
| Target Compound Data | IC50 = 1 nM (enzymatic); IC50 = 0.2 nM (cellular, Ba/F3 L858R/T790M/C797S) |
| Comparator Or Baseline | Osimertinib (3rd-generation TKI) - Lacks meaningful activity against C797S. |
| Quantified Difference | BI-4732 demonstrates potent inhibition of the C797S mutant, which is a known resistance mechanism for the comparator osimertinib. |
| Conditions | Enzymatic kinase assay; Cell viability assay using Ba/F3 cells expressing EGFR L858R/T790M/C797S. |
Why This Matters
This data justifies the selection of BI-4732 for any preclinical study focused on osimertinib-resistant, C797S-positive NSCLC models, for which other approved EGFR-TKIs are ineffective.
- [1] Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). Review. View Source
